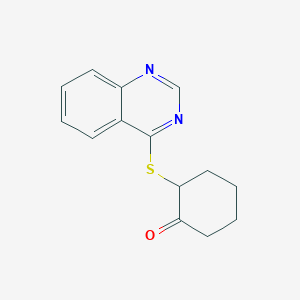
Cyclohexanone, 2-(4-quinazolinylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(quinazolin-4-ylthio)cyclohexanone is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinazoline moiety attached to a cyclohexanone ring via a sulfur atom, which contributes to its unique chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(quinazolin-4-ylthio)cyclohexanone typically involves the reaction of quinazoline derivatives with cyclohexanone derivatives under specific conditions. One common method includes the use of a thiolation reaction, where a quinazoline derivative is reacted with a cyclohexanone derivative in the presence of a sulfur source such as thiourea or elemental sulfur. The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-(quinazolin-4-ylthio)cyclohexanone may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
2-(quinazolin-4-ylthio)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of 2-(quinazolin-4-ylthio)cyclohexanone involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to inhibit various enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .
Comparación Con Compuestos Similares
Similar Compounds
Quinazolin-4-one: A closely related compound with similar biological activities but lacks the cyclohexanone ring.
2-(quinazolin-4-ylthio)acetophenone: Another derivative with a different substituent on the quinazoline moiety.
4-(quinazolin-4-ylthio)benzoic acid: Features a benzoic acid group instead of a cyclohexanone ring.
Uniqueness
2-(quinazolin-4-ylthio)cyclohexanone is unique due to the presence of both the quinazoline moiety and the cyclohexanone ring, which contribute to its distinct chemical properties and biological activities. The sulfur linkage also adds to its reactivity and potential for diverse chemical transformations .
Propiedades
Número CAS |
51239-48-6 |
|---|---|
Fórmula molecular |
C14H14N2OS |
Peso molecular |
258.34 g/mol |
Nombre IUPAC |
2-quinazolin-4-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C14H14N2OS/c17-12-7-3-4-8-13(12)18-14-10-5-1-2-6-11(10)15-9-16-14/h1-2,5-6,9,13H,3-4,7-8H2 |
Clave InChI |
TWLMCNULZJCCHE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(=O)C(C1)SC2=NC=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromodibenzo[b,d]furan-4-amine](/img/structure/B11856418.png)
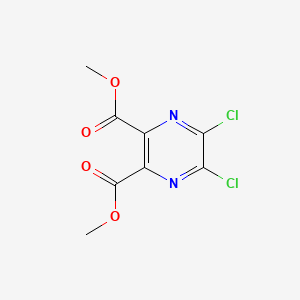
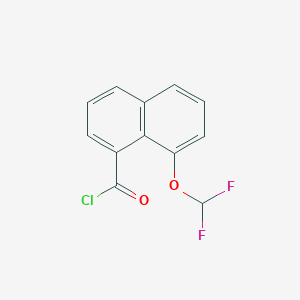







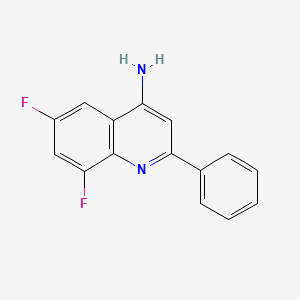
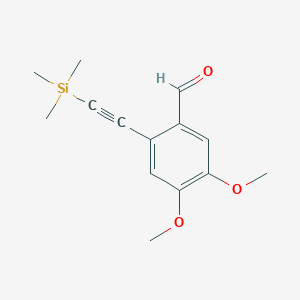
![2-(2h-Naphtho[1,2-d][1,2,3]triazol-2-yl)aniline](/img/structure/B11856501.png)
